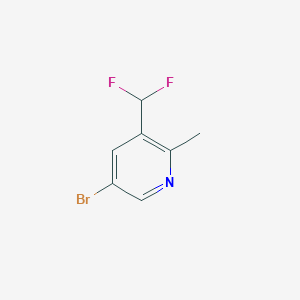
5-Bromo-3-(difluoromethyl)-2-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3-(difluoromethyl)-2-methylpyridine is a heterocyclic organic compound that features a pyridine ring substituted with bromine, difluoromethyl, and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-(difluoromethyl)-2-methylpyridine typically involves the bromination of 3-(difluoromethyl)-2-methylpyridine. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective substitution at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be replaced by other nucleophiles, leading to a variety of substituted derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.
Major Products: The major products depend on the type of reaction. For example, substitution reactions yield various substituted pyridines, while coupling reactions produce biaryl or heteroaryl compounds.
Aplicaciones Científicas De Investigación
Chemistry: 5-Bromo-3-(difluoromethyl)-2-methylpyridine is used as a building block in the synthesis of more complex organic molecules. Its unique substitution pattern makes it valuable for creating diverse chemical entities.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its derivatives may exhibit biological activities, such as antimicrobial or anticancer properties.
Industry: The compound is used in the development of agrochemicals, including pesticides and herbicides. Its chemical properties allow for the creation of effective and selective agents for crop protection.
Mecanismo De Acción
The mechanism of action of 5-Bromo-3-(difluoromethyl)-2-methylpyridine and its derivatives depends on their specific applications. In biological systems, these compounds may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethyl group can enhance the metabolic stability and bioavailability of the compounds, making them more effective in their intended applications.
Comparación Con Compuestos Similares
- 5-Bromo-3-(trifluoromethyl)-2-methylpyridine
- 3-Bromo-5-(trifluoromethyl)phenol
- 5-Bromo-3-(difluoromethyl)picolinic acid
- 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine
Comparison: Compared to its analogs, 5-Bromo-3-(difluoromethyl)-2-methylpyridine offers a unique combination of bromine and difluoromethyl groups, which can influence its reactivity and interactions in chemical and biological systems. The presence of the difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, distinguishing it from similar compounds with different substituents.
Propiedades
Fórmula molecular |
C7H6BrF2N |
|---|---|
Peso molecular |
222.03 g/mol |
Nombre IUPAC |
5-bromo-3-(difluoromethyl)-2-methylpyridine |
InChI |
InChI=1S/C7H6BrF2N/c1-4-6(7(9)10)2-5(8)3-11-4/h2-3,7H,1H3 |
Clave InChI |
JBXVIPOSZHDUFI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=N1)Br)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


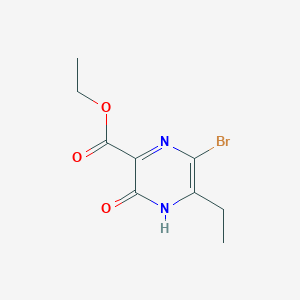



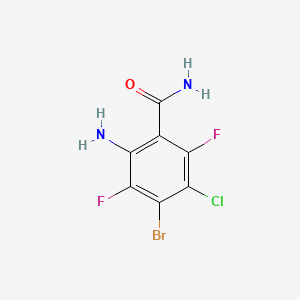
![(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-methyloxolane-3,4-diol](/img/structure/B13918820.png)
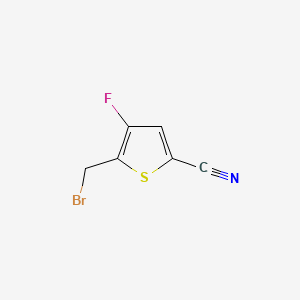
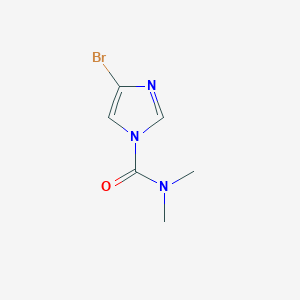
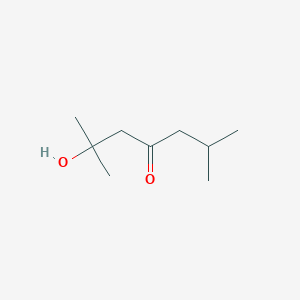
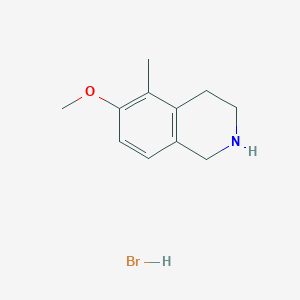
![[4'-(Methylsulfanyl)[1,1'-biphenyl]-4-yl] acetonitrile](/img/structure/B13918842.png)

![Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate;hydrochloride](/img/structure/B13918856.png)
![7-Bromo-4-chloro-2-methyl-imidazo[2,1-f][1,2,4]triazine](/img/structure/B13918870.png)
